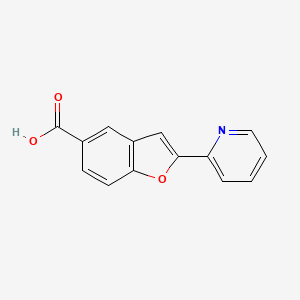

2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-2-yl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)9-4-5-12-10(7-9)8-13(18-12)11-3-1-2-6-15-11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIOCJRCUGDRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Pyridin-2-yl-benzofuran-5-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

2-Pyridin-2-yl-benzofuran-5-carboxylic acid stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its chemical architecture, a fusion of a benzofuran core, a pyridine ring, and a carboxylic acid moiety, suggests a rich potential for diverse biological activities and applications. The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, known to exhibit a wide spectrum of biological effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the pyridine carboxylic acid motif is a key component in a multitude of pharmaceuticals, recognized for its role in modulating enzymatic activity and receptor binding.

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, designed to be a valuable resource for researchers engaged in drug discovery and development. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide extrapolates from the well-documented chemistry of its constituent functional groups and related analogues to provide a robust predictive profile.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for any research and development endeavor. The fundamental details for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid are summarized below.

Chemical Structure:

Figure 1: Chemical structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(Pyridin-2-yl)benzofuran-5-carboxylic acid | Inferred from structure |

| CAS Number | 1154060-90-8 | [3] |

| Molecular Formula | C₁₄H₉NO₃ | [3] |

| Molecular Weight | 239.23 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)OC(=C2)C3=CC=CC=N3 | Inferred from structure |

| InChI Key | Inferred from structure | Inferred from structure |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Comparison |

| Melting Point | Likely a solid at room temperature with a relatively high melting point. | Aromatic carboxylic acids and benzofuran derivatives are typically crystalline solids. For comparison, benzofuran-2-carboxylic acid has a melting point of 193-197 °C. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | The presence of the large, nonpolar aromatic system is expected to dominate, leading to low aqueous solubility. The carboxylic acid group will impart some solubility in polar organic solvents. |

| pKa | Estimated to be in the range of 3.5 - 4.5. | The carboxylic acid proton's acidity will be influenced by the electron-withdrawing nature of the benzofuran and pyridine rings. This is comparable to benzoic acid (pKa ~4.2). |

| LogP | Predicted to be in the range of 2.5 - 3.5. | The molecule possesses significant hydrophobic character from the fused aromatic rings, balanced by the polar carboxylic acid and pyridine nitrogen. |

| Hazard | Irritant. | [3] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. Below are the predicted key spectroscopic features for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.

-

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals in the aromatic region (typically 7.0-9.0 ppm). Key expected signals include those for the protons on the pyridine ring, the benzofuran ring system, and a downfield, likely broad, signal for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 110-160 ppm). The carbonyl carbon of the carboxylic acid is anticipated to appear significantly downfield (around 165-175 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group is expected around 1700-1725 cm⁻¹. C=C and C-O stretching vibrations from the aromatic and furan rings will also be present in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the molecular weight of 239.23. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the bond between the benzofuran and pyridine rings.

Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

Figure 2: Proposed synthetic workflow for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

-

To a solution of methyl 4-hydroxybenzoate in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of Methyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate

-

To a solution of methyl 3-bromo-4-hydroxybenzoate in acetone, add potassium carbonate and propargyl bromide.

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the desired product.

Step 3: Synthesis of Methyl 2-(pyridin-2-yl)benzofuran-5-carboxylate

-

To a solution of methyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate and 2-bromopyridine in THF, add tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, and triethylamine.

-

Heat the mixture under an inert atmosphere until the reaction is complete. This step involves an initial Sonogashira coupling followed by an in-situ cyclization to form the benzofuran ring.

-

After cooling, filter the reaction mixture and concentrate the solvent.

-

Purify the crude product via column chromatography.

Step 4: Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid

-

Dissolve the methyl 2-(pyridin-2-yl)benzofuran-5-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux to facilitate the hydrolysis of the ester.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Potential Applications and Biological Activity

The unique structural combination of a benzofuran ring, a pyridine moiety, and a carboxylic acid group suggests that 2-Pyridin-2-yl-benzofuran-5-carboxylic acid could be a promising scaffold for the development of novel therapeutic agents.

-

Anticancer Potential: Benzofuran derivatives have been extensively investigated for their anticancer properties.[4] They have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The pyridine ring can also contribute to anticancer activity by interacting with various biological targets.

-

Anti-inflammatory Activity: Many benzofuran-containing compounds exhibit significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

-

Antimicrobial Properties: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal activities.[2] The presence of the pyridine ring may enhance this activity.

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding motif for the active sites of various enzymes, making this compound a candidate for screening as an enzyme inhibitor. For instance, related structures have been explored as inhibitors of proteases and kinases.

Figure 3: A generalized signaling pathway illustrating the potential mechanism of action for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid as an enzyme inhibitor.

Safety and Handling

Based on available information, 2-Pyridin-2-yl-benzofuran-5-carboxylic acid is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Pyridin-2-yl-benzofuran-5-carboxylic acid is a compound with a compelling molecular architecture that suggests considerable potential in drug discovery and materials science. While specific experimental data for this molecule is currently limited, this guide provides a thorough, predictive overview of its chemical and physical properties, a plausible synthetic route, and its likely biological activities based on the well-understood characteristics of its benzofuran and pyridine carboxylic acid components. It is our hope that this guide will serve as a valuable foundational resource for researchers and scientists, stimulating further investigation into the properties and applications of this promising molecule.

References

- Asif, M. Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res. 2016;3(2):267-269.

-

Miao, Y., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(49):28636-28655. Available from: [Link]

-

Kowalewska, M., et al. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. 2014;2014:194828. Available from: [Link]

-

PubChem. Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzofuran-2-carboxylic acid. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid. Available from: [Link]

- Aliabadi, A., et al. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. 2017;16(1):229-240.

-

Shafiee, A., et al. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc. 2008;2008(16):1-10. Available from: [Link]

- Bhaskar, G. & Yadav, G. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B. 2021;60B(5):768-775.

- Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. 2017;9(5):210-220.

- El-Zahar, M. I., et al. Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences. 2011;1(3):1-15.

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

The Pharmacological Promise of 2-Substituted Benzofuran-5-Carboxylic Acid Derivatives: An In-Depth Technical Guide

Introduction: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of numerous biologically active molecules, both of natural and synthetic origin.[1][2][3] Its inherent structural features and electronic properties make it a versatile scaffold for the design and development of novel therapeutic agents.[2][4] The strategic placement of various substituents on the benzofuran nucleus allows for the fine-tuning of its pharmacological profile, leading to a broad spectrum of biological activities.[5][6] This guide focuses specifically on the burgeoning class of 2-substituted benzofuran-5-carboxylic acid derivatives, exploring their synthesis, diverse biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. For researchers and professionals in drug development, understanding the nuances of this chemical space is paramount for unlocking new avenues in the treatment of a wide array of human diseases.

Core Synthesis Strategies for 2-Substituted Benzofuran-5-Carboxylic Acids

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in medicinal chemistry. Fortunately, a variety of robust synthetic routes have been established for the construction of the 2-substituted benzofuran-5-carboxylic acid core. A common and effective strategy involves a multi-step sequence starting from appropriately substituted phenols.

Generalized Synthetic Protocol:

A prevalent synthetic pathway is the Perkin rearrangement, which has been adapted for the synthesis of benzofuran-2-carboxylic acids.[7] Another widely employed method involves the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by cyclization.[8]

Step-by-Step Methodology:

-

O-Alkylation of Salicylaldehyde: A substituted 4-hydroxy-3-formylbenzoic acid derivative is reacted with an α-haloester (e.g., ethyl bromoacetate) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction mixture is typically heated to facilitate the formation of the corresponding ether.

-

Intramolecular Cyclization (Tandem Reaction): The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration, to form the benzofuran ring. This cyclization is often promoted by a strong base like sodium ethoxide or can occur under the conditions of the initial O-alkylation.

-

Hydrolysis of the Ester: The ester group at the 2-position is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF).

-

Modification of the 2-Substituent: The substituent at the 2-position can be introduced at various stages of the synthesis, often through the choice of the starting α-halo compound or by subsequent modification of the 2-position of the benzofuran ring. For instance, Sonogashira coupling reactions can be employed to introduce aryl or other unsaturated moieties.[9]

Diagrammatic Representation of a General Synthetic Workflow:

Caption: Generalized synthetic workflow for 2-substituted benzofuran-5-carboxylic acids.

A Spectrum of Biological Activities: Therapeutic Potential Unveiled

The true value of the 2-substituted benzofuran-5-carboxylic acid scaffold lies in its diverse and potent biological activities. Extensive research has demonstrated its efficacy in several key therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][4][10] The presence of the carboxylic acid at the 5-position, coupled with diverse substituents at the 2-position, allows for interaction with various molecular targets implicated in cancer progression.

Mechanism of Action:

The anticancer mechanisms of these derivatives are often multifaceted and can include:

-

Inhibition of Tubulin Polymerization: Certain 2-aroyl benzofuran derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[11]

-

Inhibition of Kinases: Some derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling and proliferation.[12]

-

Induction of Apoptosis: Many benzofuran derivatives trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival in cancer. Several benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent inhibitory effects on NF-κB transcriptional activity.[13]

Structure-Activity Relationship (SAR) Insights:

-

2-Position Substituent: The nature of the substituent at the 2-position is a critical determinant of anticancer potency. Aromatic and heteroaromatic rings, particularly those with specific substitution patterns (e.g., methoxy groups), often enhance activity.[10][11] For instance, 2-aroyl groups with 3',4',5'-trimethoxy substitution have shown excellent antiproliferative effects.[11]

-

5-Position Carboxylic Acid/Derivatives: The carboxylic acid at the 5-position, or its derivatives like amides and esters, plays a crucial role in the molecule's interaction with biological targets. Conversion of the carboxylic acid to hydroxamic acids has been shown to yield potent inhibitors of tubulin assembly.[11][14]

-

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, on the benzofuran ring or the 2-substituent can significantly influence cytotoxicity.[4] The position of the halogen is often critical for its biological effect.[4]

Illustrative Data on Anticancer Activity:

| Compound Class | 2-Substituent | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aroylbenzofuran | 3',4',5'-Trimethoxybenzoyl | N-hydroxyacrylamide | A549 (Lung) | 0.015 | [11] |

| 2-Aroylbenzofuran | 3',4',5'-Trimethoxybenzoyl | N-hydroxyacrylamide | HT-29 (Colon) | 0.022 | [11] |

| Benzofuran-2-carboxamide | Phenyl | N-(4'-hydroxyphenyl)amide | HCT15 (Colon) | Low µM | [13] |

| Benzofuran derivative | Varies | Carboxylic acid | MDA-MB-231 (Breast) | 2.52 | [10] |

Signaling Pathway Implicated in Anticancer Activity:

Caption: Key anticancer mechanisms of benzofuran derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzofuran derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against both bacteria and fungi.[1][15]

Mechanism of Action:

The antimicrobial mechanisms of these compounds are thought to involve:

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: Benzofurans can inhibit essential microbial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis. For example, some derivatives have shown inhibitory activity against Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis.[1]

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity and Substituents: The lipophilicity of the molecule, often modulated by the substituents at the 2-position, can influence its ability to penetrate microbial cell walls.

-

Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can impact antimicrobial activity. In some series, electron-withdrawing groups on the 2-aryl ring have been found to enhance potency.[1]

-

Specific Moieties: The incorporation of other heterocyclic rings (e.g., thiazole, pyrazoline) at the 2-position can lead to potent and broad-spectrum antimicrobial agents.[1] The presence of a hydroxyl group at the C-6 position has also been identified as being important for antibacterial activity in some series.[1]

Illustrative Data on Antimicrobial Activity:

| Compound Class | 2-Substituent | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran derivative | Phenyl | Bromo | S. aureus | 62.5 | [1] |

| Benzofuran derivative | Varies | Carboxamido-benzoxazole | P. aeruginosa | 31.25 | [16] |

| Benzofuran derivative | Varies | Carboxamido-benzoxazole | C. krusei | 31.25 | [16] |

| Aza-benzofuran | Varies | Varies | S. typhimurium | 12.5 | [17][18] |

| Aza-benzofuran | Varies | Varies | S. aureus | 12.5 | [17][18] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating the ability to modulate key inflammatory pathways.[18][19][20]

Mechanism of Action:

The anti-inflammatory effects of these derivatives are often attributed to:

-

Inhibition of Pro-inflammatory Mediators: They can inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[21]

-

Modulation of Signaling Pathways: Benzofuran derivatives can interfere with inflammatory signaling cascades, including the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[21]

Structure-Activity Relationship (SAR) Insights:

-

Hybrid Molecules: The hybridization of the benzofuran scaffold with other known anti-inflammatory moieties, such as piperazine, has yielded compounds with potent anti-inflammatory activity.[21]

-

Substitution on the Benzene Ring: The substitution pattern on the benzofuran ring can influence the anti-inflammatory profile. For instance, 5-acyl-3-substituted-benzofuran-2(3H)-ones have been evaluated as potential anti-inflammatory agents.[22]

Illustrative Data on Anti-inflammatory Activity:

| Compound Class | Key Structural Feature | Assay | IC₅₀ (µM) | Reference |

| Aza-benzofuran | Varies | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.31 | [18] |

| Aza-benzofuran | Varies | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [18] |

| Piperazine/benzofuran hybrid | Varies | NO inhibition in LPS-stimulated RAW 264.7 cells | 5.28 | [23] |

Experimental Protocol for In Vitro Anti-inflammatory Assay (NO Inhibition):

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test benzofuran derivatives for a specific duration (e.g., 1 hour).

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for the production of nitric oxide.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Future Perspectives and Conclusion

The 2-substituted benzofuran-5-carboxylic acid scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The extensive research to date has clearly demonstrated its potential in oncology, infectious diseases, and inflammatory disorders. The structure-activity relationships that have been elucidated provide a solid foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Exploration of Novel 2-Substituents: The synthesis and evaluation of derivatives with a wider variety of substituents at the 2-position, including more complex heterocyclic systems and fragments identified through computational screening.

-

Mechanism of Action Studies: In-depth investigations into the precise molecular targets and signaling pathways modulated by the most potent compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of Multi-target Agents: Leveraging the inherent promiscuity of the benzofuran scaffold to design single molecules that can modulate multiple targets relevant to complex diseases like cancer.

References

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link][2][4][5]

-

(2023). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. [Link][1]

-

(2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences. [Link][11]

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link][4][5]

-

Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link][2]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link][7]

-

(2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link][10]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link][24]

-

(2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link][17]

-

(2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link][3]

-

(2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. [Link][14]

-

Alper-Hayta, S., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. PubMed. [Link][16]

-

(2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link][15]

-

(2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC. [Link][12]

-

(2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link][18]

-

Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link][21]

-

Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link][19]

-

(2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link][20]

-

(2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Hindawi. [Link][8]

-

(2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]

-

Singh, P., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link][9]

-

(n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Publication. [Link]

-

(2015). Synthesis and antifungal activity of benzofuran-5-ols. ResearchGate. [Link]

-

De, B., et al. (1985). 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents. PubMed. [Link][22]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link][25]

-

Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link][13]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

-

Zhang, C., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. [Link][23]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link][6]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. bepls.com [bepls.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. easpublisher.com [easpublisher.com]

- 20. jopcr.com [jopcr.com]

- 21. mdpi.com [mdpi.com]

- 22. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Benzofuran synthesis [organic-chemistry.org]

- 25. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

Navigating the Synthesis and Application of 2-Pyridin-2-yl-benzofuran-5-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, potential suppliers, physicochemical properties, a proposed synthetic route, and insights into its prospective applications.

Core Compound Identification and Sourcing

Chemical Abstract Service (CAS) Number: 1154060-90-8[1]

IUPAC Name: 2-(Pyridin-2-yl)benzofuran-5-carboxylic acid

Molecular Formula: C₁₄H₉NO₃

Molecular Weight: 239.23 g/mol

Structure:

Caption: Chemical Structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.

Commercial Availability: Researchers can source this compound from suppliers such as Matrix Scientific.[1] It is recommended to verify purity and analytical data with the supplier before procurement.

Physicochemical Properties

While specific experimental data for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid is not extensively published, the following table outlines predicted and expected physicochemical properties based on its structural motifs.

| Property | Predicted/Expected Value | Notes |

| Appearance | White to off-white solid | Typical for small organic molecules. |

| Melting Point | >200 °C (decomposes) | Expected for a rigid, aromatic carboxylic acid. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | The carboxylic acid group provides some polarity, but the large aromatic system dominates. |

| pKa | ~4-5 | The carboxylic acid proton is the primary acidic site. |

| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity. |

Synthesis and Mechanistic Rationale

The synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid can be approached through several established synthetic strategies for 2-arylbenzofurans. A highly efficient and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This approach offers a convergent and modular route to the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a benzofuran boronic acid or ester intermediate with a halogenated pyridine derivative.

Caption: Proposed Suzuki-Miyaura Synthesis Route.

Causality behind Experimental Choices:

-

Choice of Coupling Partners: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and generally good yields.[1] Using a benzofuran boronic ester and a bromopyridine is a strategic choice. Pyridine boronic acids can sometimes be challenging to work with in Suzuki couplings.[4]

-

Palladium Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency by influencing the oxidative addition and reductive elimination steps.

-

Base: A base, such as potassium carbonate or cesium fluoride, is required to activate the boronic acid/ester for transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-carboxylate (Intermediate C)

-

To a solution of Methyl 2-bromobenzofuran-5-carboxylate (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 80-90 °C for 12-16 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.

Step 2: Suzuki-Miyaura Coupling to form 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester (Intermediate E)

-

In a reaction vessel, combine Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-carboxylate (1.0 eq), 2-bromopyridine (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a solution of 2 M aqueous sodium carbonate (3.0 eq) and toluene.

-

Degas the mixture with argon for 20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

Step 3: Hydrolysis to 2-Pyridin-2-yl-benzofuran-5-carboxylic acid (Final Product F)

-

Dissolve the methyl ester from the previous step in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (3-5 eq).

-

Stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Potential Applications and Biological Significance

The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] The inclusion of a pyridine ring and a carboxylic acid moiety further enhances the potential for this molecule to interact with biological targets.

Anticancer Potential

Derivatives of 2-arylbenzofuran have shown promise as anticancer agents.[5][6] The pyridine and carboxylic acid groups can form crucial hydrogen bonds and ionic interactions with the active sites of various enzymes implicated in cancer progression.

Potential Mechanisms of Action:

-

Kinase Inhibition: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

-

Enzyme Inhibition: The carboxylic acid can mimic a phosphate group or interact with positively charged residues in an enzyme's active site. For instance, some benzofuran derivatives have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target in breast cancer therapy.[7]

-

Sirtuin Inhibition: Certain benzofuran derivatives have been identified as selective inhibitors of SIRT2, a class of enzymes involved in cellular regulation and implicated in cancer.[8]

Caption: Potential Anticancer Mechanism of Action.

Neurological Disorders

The 2-arylbenzofuran scaffold has also been explored for its potential in treating neurological disorders such as Alzheimer's disease.[9]

Potential Mechanisms of Action:

-

Cholinesterase Inhibition: The structural features of 2-arylbenzofurans may allow them to bind to and inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down neurotransmitters crucial for cognitive function.[9]

-

Modulation of Other CNS Targets: The diverse chemistry of benzofuran derivatives allows for the tuning of their properties to interact with a range of receptors and enzymes in the central nervous system.

Conclusion

2-Pyridin-2-yl-benzofuran-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, achievable through robust methods like the Suzuki-Miyaura coupling, provides a platform for further structural modifications and the exploration of its biological activities. The insights provided in this guide are intended to facilitate further research and development efforts in the fields of medicinal chemistry and drug discovery.

References

-

Woo, L. W. L., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 135-143. Available at: [Link]

-

Li, G., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. Available at: [Link]

-

Wang, X., et al. (2014). Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans. Organic & Biomolecular Chemistry, 12(3), 474-477. Available at: [Link]

-

Li, G., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

-

Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available at: [Link]

-

Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. Available at: [Link]

-

Kumar, A., et al. (2010). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 47, 128209. Available at: [Link]

-

Reddit. (2012). Suzuki coupling help. r/chemistry. Available at: [Link]

-

Wang, L., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1348. Available at: [Link]

-

Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]

-

Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. Available at: [Link]

-

Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5296. Available at: [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Analytical & Pharmaceutical Research. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2020). Journal of Research in Medical Sciences. Available at: [Link]

-

Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. (2024). ResearchGate. Available at: [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Molecules. Available at: [Link]

-

Crash Course. (2022, April 14). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50 [Video]. YouTube. Available at: [Link]

-

Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. (2021). ChemRxiv. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. Available at: [Link]

-

Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008. Available at: [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). Polymers. Available at: [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

The Intrinsic Brilliance of Pyridine-Benzofuran Hybrids: A Technical Guide to their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the photophysical properties of pyridine-benzofuran hybrid scaffolds, a class of molecules demonstrating significant promise in optoelectronics, chemical sensing, and biomedical imaging. We will move beyond a simple recitation of facts to provide a foundational understanding of the structure-property relationships that govern their unique luminescent behavior. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.

The Allure of Fused Heterocyclic Systems: An Introduction

The fusion of a pyridine ring, an electron-deficient aromatic heterocycle, with a benzofuran moiety, a planar electron-rich system, gives rise to a unique electronic landscape within the hybrid scaffold. This intramolecular charge-transfer (ICT) character is the cornerstone of their fascinating photophysical properties. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, while the benzofuran serves as an electron-donating component. This inherent electronic push-pull mechanism dictates their absorption and emission characteristics, making them highly sensitive to their local environment.

The tunability of this scaffold is another key advantage. Strategic functionalization of either the pyridine or the benzofuran ring allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. This adaptability makes them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to highly specific fluorescent probes for biological systems.[1][2][3]

Architectures of Light: Synthesis of Pyridine-Benzofuran Scaffolds

The creation of these hybrid molecules relies on a variety of synthetic strategies. A common and effective approach involves the palladium-catalyzed Sonogashira coupling reaction, followed by a cyclization step.[4][5] For instance, the condensation of a 2-ethynyl pyridine with a 2-iodophenol derivative in the presence of a palladium catalyst and a copper co-catalyst leads to the formation of the 2-(benzo[b]furan-2-yl)pyridine core.

Another versatile method is the remodeling of (aza)indole or benzofuran skeletons. This ring-cleavage methodology allows for the synthesis of a diverse library of substituted pyridines from readily available starting materials.[6] Furthermore, domino reactions of tetrahydrobenzofuro[c]pyridines with activated alkynes have been employed to generate novel spirobenzofuranpyridines.[7][8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Interrogating the Excited State: A Guide to Photophysical Characterization

A thorough understanding of the photophysical properties of pyridine-benzofuran hybrids is paramount for their successful application. This section provides a comprehensive overview of the key experimental techniques and the theoretical underpinnings of their luminescent behavior.

The Jablonski Diagram: Visualizing Photophysical Processes

The interaction of light with a pyridine-benzofuran molecule can be elegantly described by the Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then relax back to the ground state through several pathways, some of which are radiative (light-emitting) and some are non-radiative (heat-dissipating).

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways.

Experimental Workflow for Photophysical Characterization

A systematic approach is crucial for accurately characterizing the photophysical properties of a novel pyridine-benzofuran hybrid. The following workflow outlines the key experimental steps.

Caption: A typical experimental workflow for comprehensive photophysical characterization.

Detailed Experimental Protocols

-

Objective: To determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

-

Protocol:

-

Prepare a stock solution of the pyridine-benzofuran compound in a spectroscopic grade solvent (e.g., DMSO, MeCN) of known concentration (typically 1 mM).

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-10 µM.

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm.

-

Identify the λabs from the spectrum.

-

Plot absorbance at λabs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε) in M-1cm-1.

-

-

Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λem).

-

Protocol:

-

Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Record the emission spectrum by exciting the sample at its λabs. The peak of this spectrum is the λem.

-

Record the excitation spectrum by setting the emission monochromator to the λem and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

-

Objective: To quantify the efficiency of the fluorescence process.

-

Protocol (Relative Method):

-

Choose a well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, Rhodamine 6G in ethanol for green-yellow emitters).

-

Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot and η is the refractive index of the solvent.

-

-

Objective: To investigate the effect of solvent polarity on the photophysical properties.[10][11][12]

-

Protocol:

-

Record the absorption and emission spectra of the compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

-

Analyze the shifts in the absorption and emission maxima as a function of solvent polarity parameters (e.g., Lippert-Mataga plot). A large Stokes shift that increases with solvent polarity is indicative of a significant ICT character in the excited state.

-

Structure-Property Relationships and Data Synopsis

The photophysical properties of pyridine-benzofuran hybrids are intricately linked to their molecular structure. Electron-donating or -withdrawing substituents on either heterocyclic ring can significantly modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.[1] For instance, the introduction of an electron-donating group on the benzofuran moiety typically leads to a red-shift in both absorption and emission spectra.

| Compound Type | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| 1-phenylbenzofuro[2,3-c]pyridin-3-ol analogue | ~389 | ~494 | up to 0.91 | DMSO | [2] |

| 2-(benzo[b]furan-2-yl)pyridine | Not specified | Not specified | Not specified | MeCN | [4][5] |

This table is a representative summary. Specific values are highly dependent on the exact molecular structure and solvent.

Applications on the Horizon: From Optoelectronics to Biological Probes

The unique photophysical properties of pyridine-benzofuran hybrids make them highly attractive for a variety of advanced applications.

-

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors position them as promising materials for emissive layers in OLEDs.[1][3] The ability to engineer their electronic properties allows for the optimization of charge injection and transport within the device.[13]

-

Fluorescent Sensors: The sensitivity of their emission to the local environment makes them excellent candidates for chemosensors.[14][15] They have been successfully employed to detect anions like fluoride and acetate, as well as various metal ions.[4][5] The interaction with the analyte often modulates the ICT process, leading to a measurable change in the fluorescence output.

-

Bioimaging: Their bright fluorescence and potential for cell permeability open doors for their use as fluorescent probes in biological systems.[1][16][17] By conjugating them to biomolecules, it is possible to visualize specific cellular components or processes.

Conclusion: A Bright Future for Pyridine-Benzofuran Hybrids

Pyridine-benzofuran hybrid scaffolds represent a versatile and powerful platform for the development of novel functional materials. Their inherent intramolecular charge-transfer characteristics, coupled with their synthetic accessibility and tunable photophysical properties, ensure their continued relevance in materials science, analytical chemistry, and biomedical research. The foundational knowledge and experimental protocols provided in this guide are intended to empower researchers to further explore and exploit the remarkable potential of these luminous molecules.

References

-

Title: Synthesis, characterization and anion-induced modulation of photophysical properties of pyridyl-benzofuran ligand and its Ru(II)-bipyridine complex: experimental and TD-DFT investigation Source: ResearchGate URL: [Link]

-

Title: Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons Source: ResearchGate URL: [Link]

-

Title: Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans Source: Academia.edu URL: [Link]

-

Title: Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, characterization and anion-induced modulation of photophysical properties of pyridyl-benzofuran ligand and its Ru(II)-bipyridine complex: experimental and TD-DFT investigation Source: ResearchGate URL: [Link]

-

Title: Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans Source: ResearchGate URL: [Link]

-

Title: Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents Source: PMC (PubMed Central) URL: [Link]

-

Title: Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties Source: PMC (PubMed Central) URL: [Link]

-

Title: Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis Source: PMC (PubMed Central) URL: [Link]

-

Title: Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity Source: MDPI URL: [Link]

-

Title: A Systematic Analysis of Aromatic Heterocyclic Rings in Solvatochromic Fluorophores Source: ResearchGate URL: [Link]

-

Title: Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans Source: ResearchGate URL: [Link]

-

Title: Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques Source: PMC (PubMed Central) URL: [Link]

-

Title: Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties Source: RSC Publishing URL: [Link]

-

Title: Monitoring protein interactions and dynamics with solvatochromic fluorophores Source: PMC (PubMed Central) URL: [Link]

-

Title: Applications of Pyridine-Functionalized Pyrenes in Optoelectronics Source: Suna Tech URL: [Link]

-

Title: Photochromism of novel isomeric diarylethenes with benzofuran and pyridine moieties Source: ResearchGate URL: [Link]

-

Title: Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration Source: MDPI URL: [Link]

-

Title: Pyridine Derivatives as Fluorescent Sensors for Cations Source: MDPI URL: [Link]

-

Title: Model study on the pyridine-Dewar pyridine and some related photoisomerization reactions Source: PubMed URL: [Link]

-

Title: Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety Source: PMC (PubMed Central) URL: [Link]

-

Title: Solvatochromic study of highly fluorescent alkylated isocyanonaphthalenes, their π-stacking, hydrogen-bonding complexation, and quenching with pyridine Source: PubMed URL: [Link]

-

Title: Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques Source: ResearchGate URL: [Link]

-

Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: PubMed URL: [Link]

-

Title: BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics Source: MDPI URL: [Link]

Sources

- 1. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans [academia.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Thermodynamic stability of 2-pyridyl-benzofuran derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Pyridyl-Benzofuran Derivatives

Executive Summary

The 2-pyridyl-benzofuran scaffold is a cornerstone in modern medicinal chemistry and materials science, integral to a wide array of pharmaceuticals and functional materials.[1][2][3] The thermodynamic stability of these derivatives is a critical parameter that dictates their shelf-life, degradation pathways, and overall viability for practical applications.[4][5] This technical guide provides a comprehensive exploration of the principles and practices for evaluating the thermodynamic stability of 2-pyridyl-benzofuran compounds. It synthesizes theoretical foundations with practical, field-proven computational and experimental methodologies. Aimed at researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

The fusion of a pyridine ring with a benzofuran core results in the 2-pyridyl-benzofuran heterocyclic system, a privileged scaffold found in numerous biologically active compounds.[6][7][8] Its derivatives have shown promise as antitumor, anti-inflammatory, and neuroprotective agents, including probes for imaging β-amyloid plaques in Alzheimer's disease.[7][9][10] In the realm of materials science, these structures are explored for their unique photophysical properties.

Thermodynamic stability, a measure of a molecule's intrinsic energy state, is paramount in drug development.[11] An unstable compound can degrade under storage or physiological conditions, leading to a loss of efficacy and the potential formation of toxic byproducts.[4][5] Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of 2-pyridyl-benzofuran derivatives are essential during the research and development process. This guide delves into the structural and environmental factors governing their stability and details the state-of-the-art methods used for its prediction and measurement.

Chapter 1: Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable system. This is influenced by both enthalpy (H), representing the molecule's internal energy and bond strengths, and entropy (S), representing its degree of disorder. The key factors that modulate the stability of 2-pyridyl-benzofuran derivatives are rooted in their molecular structure and their interaction with the surrounding environment.

Structural Factors Influencing Stability

-

Aromaticity and Resonance: The benzofuran and pyridine rings are both aromatic systems. This inherent aromaticity provides significant resonance stabilization, which is a primary contributor to the overall stability of the core scaffold.[12][13][14][15] The delocalization of π-electrons across the fused ring system lowers the molecule's overall energy.

-

Substituent Effects: The nature and position of substituents on either the benzofuran or pyridyl moiety can dramatically alter stability.

-

Electronic Effects: Electron-donating groups (EDGs) can increase electron density in the ring system, which may influence bond strengths and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density.[16][17] The interplay of these effects can either stabilize or destabilize the molecule, depending on their position and the specific degradation pathway being considered.

-

Steric Effects: Bulky substituents can introduce steric hindrance, which may either shield reactive sites from attack, thus increasing kinetic stability, or introduce ring strain, which would decrease thermodynamic stability.

-

-

Intramolecular Interactions: The presence of functional groups capable of forming intramolecular hydrogen bonds (e.g., a hydroxyl group positioned near the pyridyl nitrogen) can create pseudo-cyclic structures that significantly enhance molecular stability by lowering the overall energy of the conformation.[18]

Environmental Factors

-

Solvent Effects: The polarity of the solvent can influence the stability of a molecule, particularly for polar derivatives. Polar solvents can stabilize charged intermediates or transition states that may occur during degradation reactions.[19][20]

-

pH and Temperature: As with most chemical compounds, 2-pyridyl-benzofuran derivatives are susceptible to degradation under harsh pH (acidic or basic hydrolysis) and high-temperature conditions. The pyridine nitrogen, being basic, is particularly susceptible to protonation in acidic media, which can alter the electronic properties and reactivity of the entire molecule.

Chapter 2: Computational Approaches for Predicting Stability

Computational chemistry provides powerful predictive tools for assessing molecular stability before a compound is even synthesized, saving significant time and resources. By modeling the electronic structure and energy of a molecule, we can gain deep insights into its intrinsic thermodynamic properties.

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic molecules due to its excellent balance of accuracy and computational cost.[19] It is particularly well-suited for analyzing the stability of heteroaromatic systems like 2-pyridyl-benzofurans.[12][13][14][16][17][20][21]

Causality Behind DFT Parameter Selection: The choice to calculate specific parameters is directly linked to fundamental principles of chemical stability:

-

Enthalpy of Formation (ΔHf°): This is a direct measure of a molecule's thermodynamic stability. A more negative (or less positive) enthalpy of formation indicates a more stable molecule relative to its constituent elements.[12][14]

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of kinetic stability and chemical reactivity.[21] A larger HOMO-LUMO gap implies that more energy is required to excite an electron, suggesting greater stability and lower reactivity.[12]

-

Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. Calculating the BDE for the most labile bonds in a molecule can help predict its thermal decomposition pathways and identify potential points of weakness.[16][17]

Protocol: A Standard Workflow for DFT-Based Stability Analysis

This protocol outlines a self-validating system for computational analysis. Each step builds logically on the last, with verification checks to ensure the final data is reliable.

Step 1: 3D Structure Generation

-

Draw the 2D structure of the 2-pyridyl-benzofuran derivative using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure into a 3D model using a molecular modeling program (e.g., Avogadro, GaussView).

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Perform a geometry optimization using a DFT functional and basis set appropriate for organic molecules, such as B3LYP/6-311+G(d,p).[19] This level of theory is widely regarded as providing a good balance of accuracy and efficiency.[19]

-

Causality: An unoptimized geometry will yield inaccurate energy calculations. This step is crucial for ensuring the subsequent calculations are performed on a physically realistic structure.

Step 3: Frequency Analysis (Validation Step)

-

Objective: To confirm that the optimized geometry represents a true energy minimum.

-

Method: Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Trustworthiness: The absence of any imaginary (negative) frequencies confirms that the structure is a true minimum on the potential energy surface.[19] If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.

Step 4: Calculation of Thermodynamic Properties

-

Objective: To extract the key stability parameters.

-

Method: From the output of the validated frequency calculation, extract the enthalpy of formation, HOMO and LUMO energies (to calculate the gap), and other relevant thermodynamic data.

-

Analysis: Compare these calculated values across a series of different 2-pyridyl-benzofuran derivatives to rank their relative thermodynamic stabilities.

Visualization: DFT Workflow Diagram

Caption: Workflow for predicting thermodynamic stability using DFT.

Chapter 3: Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental techniques are required for definitive measurement and validation. A multi-faceted experimental approach provides a comprehensive picture of a compound's stability under various conditions.

Thermal Analysis: TGA and DSC

Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. They are indispensable for assessing thermal stability.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[22] The output is a curve showing mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[23][24] It is used to determine melting points, enthalpies of fusion, and temperatures of phase transitions and decomposition.

Protocol: Combined TGA/DSC Analysis

-

Rationale: Performing TGA and DSC provides complementary information. TGA shows when a material degrades, while DSC indicates the energetic nature of that degradation (exothermic or endothermic).

-

Step 1: Instrument Calibration: Calibrate the TGA with standard weight references and the DSC with a high-purity standard (e.g., indium) for temperature and enthalpy.

-

Step 2: Sample Preparation: Accurately weigh 2-5 mg of the 2-pyridyl-benzofuran derivative into an appropriate pan (e.g., aluminum or ceramic).

-

Step 3: Experimental Setup: Place the sample in the instrument. Purge with an inert atmosphere (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Step 4: Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition point (e.g., 600 °C).

-

Step 5: Data Analysis:

-

From the TGA curve, determine the onset temperature of mass loss (T_onset).

-

From the DSC curve, identify the melting point (T_m) and the peak temperature of any exothermic or endothermic events corresponding to decomposition.

-

-

Trustworthiness: A sharp, well-defined melting point in the DSC thermogram before decomposition can serve as an indicator of sample purity.

Calorimetry for Enthalpy of Combustion

For a set of isomers, the heat of combustion is a direct and definitive measure of their relative thermodynamic stabilities.[11] A more stable isomer has lower internal energy and will release less heat upon combustion.[11]

Protocol: Static Bomb Combustion Calorimetry

-

Rationale: This technique completely combusts a sample under controlled conditions and measures the heat released, allowing for the calculation of the standard enthalpy of combustion.[23][25]

-

Step 1: Sample Preparation: Press a known mass (typically ~1 g) of the crystalline sample into a pellet.

-

Step 2: Calorimeter Setup: Place the pellet in the crucible inside the "bomb" (a high-pressure stainless steel vessel). Add a small amount of water to the bomb to ensure all combustion products are in their standard states.

-

Step 3: Combustion: Seal the bomb, pressurize it with pure oxygen (e.g., to 30 atm), and place it in the calorimeter, which contains a precisely known volume of water. Ignite the sample remotely.

-

Step 4: Temperature Measurement: Record the temperature change of the water bath. The heat capacity of the entire calorimeter system (bomb, water, stirrer, etc.) must be known from calibration with a standard substance (e.g., benzoic acid).

-

Step 5: Calculation: Calculate the heat of combustion from the observed temperature rise and the known heat capacity of the calorimeter. Apply corrections for the formation of nitric acid (from the nitrogen in the pyridyl ring) and any unburned carbon.

Forced Degradation (Stress Testing)

For pharmaceutical applications, understanding how a compound behaves under environmental stress is mandatory. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A R2), are designed to accelerate the degradation process to identify likely degradation products and pathways.[4][5]

Protocol: General Forced Degradation Study

-

Rationale: Subjecting the compound to conditions more severe than accelerated storage (e.g., higher temperatures, extreme pH) helps to rapidly elucidate its stability profile.[4] The goal is to achieve 5-20% degradation of the active ingredient.[4]

-

Step 1: Solution Preparation: Prepare stock solutions of the 2-pyridyl-benzofuran derivative in a suitable solvent.

-

Step 2: Application of Stress Conditions (in parallel):

-

Acid Hydrolysis: Treat with HCl (e.g., 0.1 M) at elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat with NaOH (e.g., 0.1 M) at elevated temperature.

-

Oxidation: Treat with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Stress: Heat the solid drug substance (e.g., at a temperature below its melting point) and a solution of the drug.

-

Photolytic Stress: Expose the solid and solution to UV and visible light according to ICH Q1B guidelines.

-

-

Step 3: Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

Step 4: Data Interpretation:

-